1-Diethylphosphoryl-3-fluorobenzene
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Overview
Description
1-Diethylphosphoryl-3-fluorobenzene is an organic compound with the molecular formula C10H14FOP It is characterized by the presence of a diethylphosphoryl group and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diethylphosphoryl-3-fluorobenzene typically involves the reaction of diethylphosphoryl chloride with 3-fluorophenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-Diethylphosphoryl-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylphosphoryl-3-fluorobenzene oxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Diethylphosphoryl-3-fluorobenzene oxide.
Reduction: Diethylphosphoryl-3-fluorobenzene alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Diethylphosphoryl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Diethylphosphoryl-3-fluorobenzene involves its interaction with specific molecular targets. The diethylphosphoryl group can form strong bonds with various enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
Diethylphosphorylbenzene: Lacks the fluorine atom but contains the diethylphosphoryl group.
3-Fluorophenylphosphine oxide: Similar structure but with different substituents on the phosphorus atom.
Uniqueness
1-Diethylphosphoryl-3-fluorobenzene is unique due to the combination of the diethylphosphoryl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1-diethylphosphoryl-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FOP/c1-3-13(12,4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJADSIIDIQBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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